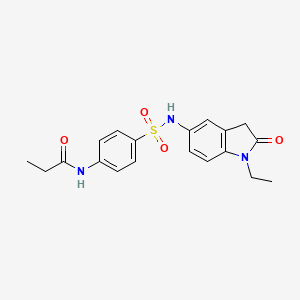

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOSKNFVKFMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that combines an indole moiety with a sulfonamide group and a propionamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O4S, with a molecular weight of approximately 401.5 g/mol. The compound features distinct functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Indole Moiety | Known for diverse biological activities |

| Sulfonamide Group | Enhances binding affinity to biological targets |

| Propionamide Group | Contributes to the overall stability and reactivity |

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The indole moiety is recognized for its ability to modulate receptor activity, while the sulfonamide group may enhance binding specificity. The precise pathways through which this compound exerts its effects remain under investigation.

Anticancer Activity

Research indicates that indole derivatives, including this compound, display significant cytotoxic effects against various cancer cell lines. In vitro studies using the Hep-G2 liver cancer cell line revealed promising results:

| Compound | Cell Viability (%) at 100 µg/mL | Reference |

|---|---|---|

| This compound | 12.93 ± 0.55 | |

| Standard Drug (Doxorubicin) | 10.8 ± 0.41 |

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of cytotoxicity assays were conducted on various indole derivatives, including this compound. The MTT assay demonstrated significant anti-proliferative effects against Hep-G2 cells, indicating potential as an anticancer agent .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar indole derivatives revealed that modifications to the indole ring significantly impact biological activity. For instance, the introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines .

- In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound, particularly in murine models of cancer and infection.

Comparison with Similar Compounds

Key Observations :

- Isoxazole and thiazole substituents (e.g., in ) enhance solubility but may reduce stability under acidic conditions .

- Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance, a feature absent in the target compound .

Pharmacokinetic Considerations

- Solubility: The target compound’s indolinone group may reduce aqueous solubility compared to phenolic () or isoxazole derivatives () but improve membrane permeability .

- Metabolic Stability: Ethyl and oxo groups on the indolinone ring could slow hepatic metabolism relative to methyl or hydroxyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.